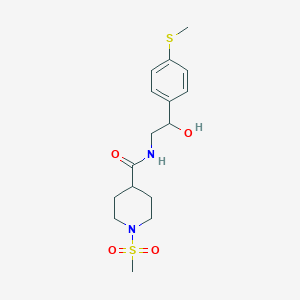
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. Its unique molecular structure contributes to its distinct chemical and physical properties, making it a subject of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The compound can be synthesized starting from 4-(methylthio)benzaldehyde. This involves a series of steps including condensation, cyclization, and functional group transformations.
Reaction Conditions: : These reactions typically require controlled temperatures, specific catalysts, and solvents. For instance, the condensation reaction might involve an acid or base catalyst, while cyclization might necessitate heating or microwave irradiation.
Industrial Production Methods:
Industrial production would likely utilize batch or continuous flow reactors to scale up the synthesis process. This involves optimizing reaction conditions to achieve high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, often with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The compound can participate in substitution reactions, both nucleophilic and electrophilic, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: : Requires oxidizing agents like hydrogen peroxide or potassium permanganate, often in the presence of acidic or basic conditions.
Reduction: : Utilizes reducing agents like lithium aluminum hydride or sodium borohydride, typically in aprotic solvents.
Substitution: : Conditions vary but can include reagents like alkyl halides for alkylation or various electrophiles for electrophilic substitution.
Major Products:
The major products of these reactions depend on the specific conditions and reagents used. Oxidation might yield sulfoxides or sulfones, while reduction could generate alcohols or amines. Substitution reactions would introduce new functional groups to the molecule, potentially altering its properties significantly.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has diverse applications across various fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis. Its unique structure makes it valuable for creating complex molecular architectures.
Biology: : Investigated for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: : Studied for potential therapeutic effects, such as anti-inflammatory or anti-cancer activities.
Industry: : Could be used in the development of new materials, coatings, or as a part of chemical formulations in various products.
Mechanism of Action
The exact mechanism of action depends on the context in which the compound is used.
Molecular Targets: : It may interact with specific enzymes, receptors, or other molecular targets in biological systems.
Pathways Involved: : In medicine, it might modulate signaling pathways, inhibit enzyme activities, or alter cellular processes to exert its effects. Detailed studies on its binding affinity, reaction kinetics, and cellular responses are necessary to fully understand its mechanism.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups.
Similar Compounds: : Examples include other piperidine carboxamides or molecules with both hydroxy and sulfonyl functionalities.
Uniqueness: : Its unique structure allows for specific interactions and reactivities not seen in closely related compounds, making it particularly valuable for tailored applications in various fields.
This article provides a comprehensive overview of this compound, illustrating its synthesis, reactions, applications, and mechanism of action. Its uniqueness compared to similar compounds underscores its potential utility in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-23-14-5-3-12(4-6-14)15(19)11-17-16(20)13-7-9-18(10-8-13)24(2,21)22/h3-6,13,15,19H,7-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVQUGFBKVIJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

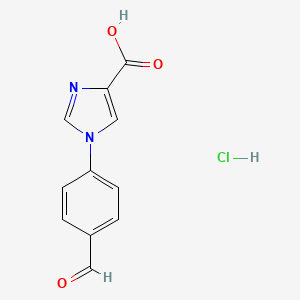
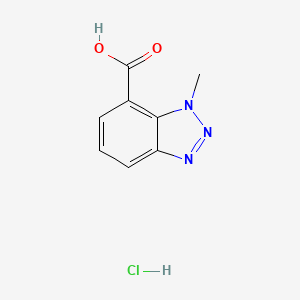
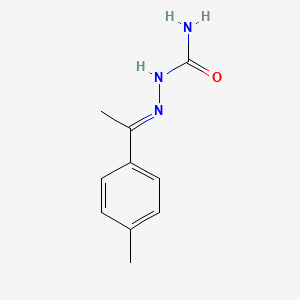

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2561891.png)
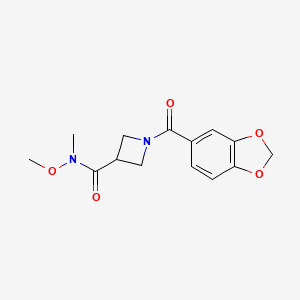
![5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561894.png)



![N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2561900.png)

